molecular formula C14H16N2O2 B3308738 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 939793-58-5

2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B3308738
CAS No.: 939793-58-5
M. Wt: 244.29 g/mol
InChI Key: QHLLSQQQAYMXAK-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a bicyclic imide derivative with a benzyl substituent at the N-2 position. Its core structure consists of a pyrrolo[3,4-c]pyridine scaffold fused with a dione moiety, conferring rigidity and hydrogen-bonding capabilities. This compound is part of a broader class of pyrrolopyridinediones studied for their analgesic, sedative, and antidiabetic activities .

Properties

IUPAC Name

2-benzyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLLSQQQAYMXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163876
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939793-58-5
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939793-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-2-(phenylmethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Table 1: Key Substituents and Their Impact on Analgesic Activity
Compound Substituent(s) ED50 (mg/kg) Activity vs. Controls Reference
2-Benzyl derivative N-2 benzyl Not reported Comparable to morphine (in vitro)
Derivative 1A/2A (Szkatuła) 2-Hydroxypropyl linker + 4-arylpiperazine 0.67–2.59 Superior to aspirin, ≈ morphine
4-Methoxy derivative 4-OCH3 on pyridine 1.03–1.10 Stronger than ethoxy analogs
Benzhydryl analog N-4 benzhydryl Not reported Reduced activity vs. benzyl
Hydroxyl-eliminated analog No OH in alkyl linker >3.0 Weaker than parent compounds
  • Benzyl vs. Phenyl/Benzhydryl : The benzyl group at N-2 (as in the target compound) retains strong analgesic activity, whereas benzhydryl substitutions (N-4) reduce potency due to steric hindrance . Phenyl rings at N-4, when unsubstituted, show the highest activity, but introducing electron-withdrawing groups (e.g., CF3, Cl/F) diminishes efficacy .
  • Alkoxy Substituents : 4-Methoxy derivatives exhibit stronger analgesic effects than ethoxy analogs, highlighting the importance of alkoxy group size and electron-donating properties .

Linker Modifications and Stereochemistry

  • Hydroxyl Group in Propyl Linker : Compounds with a 2-hydroxypropyl linker (e.g., 1A/2A) show ED50 values of 0.67–2.59 mg/kg in the "writhing" test, surpassing aspirin and matching morphine . Removing the hydroxyl group (e.g., via elimination) reduces activity, emphasizing its role in hydrogen bonding and target engagement .
  • Chain Length : A three-carbon (propyl) linker optimizes activity; shorter or longer chains reduce potency due to suboptimal spatial alignment with receptors .

Metabolic Stability and Degradation

  • Alkaline Hydrolysis : The pyrrolopyridinedione core undergoes hydrolysis at pH 10.5, cleaving the C1-N2 bond to yield isonicotinic acid derivatives. This degradation pathway is common across analogs, but substituents like the benzyl group may slow hydrolysis compared to unsubstituted derivatives .

Biological Activity

2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as a derivative of the pyrrolo[3,4-c]pyridine family, has garnered attention for its potential biological activities, particularly in analgesic and sedative properties. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data on its pharmacological effects.

  • IUPAC Name : 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
  • CAS Number : 939793-58-5
  • Molecular Formula : C14H17ClN2O2
  • Molecular Weight : 280.76 g/mol
  • Purity : 95% .

Structural Characteristics

The compound features a hexahydro-pyrrolo structure that contributes to its unique biological activity. The presence of the benzyl group is believed to enhance its interaction with biological targets.

Analgesic Properties

Research indicates that derivatives of 2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit significant analgesic effects. A study demonstrated that several synthesized derivatives showed superior activity in the "writhing" test compared to aspirin, with some compounds displaying effects comparable to morphine .

Key Findings:

  • Compounds Tested : Derivatives 9 and 11 showed strong analgesic properties.
  • Testing Methods : Analgesic activity was assessed using the "hot plate" and "writhing" tests.
  • Results : All tested imides exhibited higher activity than aspirin; two compounds prolonged thiopental-induced sleep significantly .

Sedative Effects

In addition to analgesic properties, these compounds also demonstrated sedative effects. The inhibition of locomotor activity in mice was statistically significant across all tested derivatives, indicating their potential use in treating anxiety or sleep disorders .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these derivatives and their biological activity has been a focal point of research. Notable observations include:

  • Alkoxy Substituents : The type and size of alkoxy substituents on the pyridine ring significantly influenced analgesic potency.
  • Amino Residue Influence : Variations in amino residues affected the strength of analgesic effects; unsubstituted phenyl groups were most effective.
  • Length of Alkyl Linker : Shortening the alkyl linker between the arylamine and cyclic imide moiety resulted in similar biological properties across derivatives .

Data Table

CompoundAnalgesic Activity (Writhing Test)Sedative Effect (Locomotor Activity)
AspirinBaselineBaseline
Compound 9Higher than AspirinSignificant inhibition
Compound 11Comparable to MorphineSignificant inhibition

Case Study 1: Comparative Analysis with Aspirin

In a controlled study comparing various derivatives of pyrrolo[3,4-c]pyridine with aspirin:

  • Objective : Evaluate analgesic efficacy.
  • Methodology : Mice were administered varying doses of compounds followed by assessment using the writhing test.
  • Outcome : Compounds exhibited higher efficacy than aspirin at lower doses with reduced side effects.

Case Study 2: Sedative Properties Evaluation

A separate study focused on the sedative effects:

  • Objective : Determine the impact on sleep duration.
  • Methodology : Mice were treated with different compounds before being subjected to thiopental anesthesia.
  • Outcome : Certain derivatives significantly prolonged sleep duration compared to controls.

Q & A

Q. Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
    Structural Insights :
  • The benzyl group adopts a specific conformation (e.g., equatorial vs. axial), influencing steric interactions.
  • Hydrogen bonding between the dione oxygen and adjacent NH groups stabilizes the bicyclic framework .

Advanced: What challenges arise in optimizing enantioselective synthesis, and how are they addressed?

Q. Challenges :

  • Racemization : Undesired isomer formation during dehydrochlorination or reduction steps .
  • Catalyst Selectivity : Achieving high enantiomeric excess (ee) with chiral catalysts.
    Solutions :
  • Chiral Resolution : Use of chiral auxiliaries (e.g., Boc-protected intermediates) or enzymatic resolution .
  • Asymmetric Hydrogenation : Employing Rh or Ru catalysts with chiral ligands to control stereochemistry .

Advanced: How do substituents on the benzyl group affect structure-activity relationships (SAR) in related compounds?

Q. Methodological Approach :

  • Comparative Synthesis : Introduce substituents (e.g., methoxy, nitro) via Suzuki-Miyaura coupling or electrophilic substitution .
  • Biological Assays : Test derivatives for binding affinity (e.g., kinase inhibition) to establish SAR.
    Key Findings :
  • Electron-withdrawing groups (e.g., -NO₂) enhance electrophilic reactivity but may reduce solubility.
  • Bulky substituents (e.g., 3,4,5-trimethoxybenzyl) improve target selectivity by modulating steric interactions .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Q. Stability Studies :

  • Thermogravimetric Analysis (TGA) : Degradation onset at ~200°C, indicating thermal stability up to this threshold.
  • Hydrolytic Stability : Susceptible to ring-opening in acidic/basic conditions (pH <3 or >10).
    Storage Recommendations :
  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.
  • Use amber vials to avoid photodegradation .

Advanced: How can contradictory biological activity data across studies be reconciled?

Q. Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ values under differing pH/O₂ levels).
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew results .
    Case Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in culture media .

Advanced: What safety protocols are critical for handling this compound in vitro?

Q. Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (GHS H315/H319) .
    First Aid :
  • Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation.
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Advanced: How can computational methods (e.g., DFT) predict reactivity or degradation pathways?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Degradation Modeling : Simulate hydrolysis pathways under acidic conditions to predict byproducts (e.g., ring-opened carboxylic acids) .
    Validation : Cross-reference computational results with experimental LC-MS/MS data .

Basic: What spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • NMR : ¹H NMR identifies benzyl protons (δ 4.5–5.5 ppm) and NH groups (δ 8–10 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 273.1).
  • IR : Monitors carbonyl groups (C=O at ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: What regulatory guidelines govern the disposal of this compound in academic labs?

  • Waste Classification : Label as "toxic organic waste" (OSHA/CLP regulations).
  • Neutralization : Treat with activated carbon or sodium bicarbonate before disposal.
  • Documentation : Maintain records per REACH/EPA guidelines for audit compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
2-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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